molecular formula C10H15NOS B13953117 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol

3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol

Katalognummer: B13953117
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: WYOOEHSPICPMOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both a cyclopropylamino group and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the thiophene ring: This step might involve the use of thiophene derivatives and suitable coupling reactions.

    Formation of the propanol backbone: This can be done through various organic synthesis techniques, such as Grignard reactions or reduction of corresponding ketones or aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction would yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Cyclopropylamino)-3-(phenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Cyclopropylamino)-3-(furan-3-yl)propan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(Cyclopropylamino)-3-(thiophen-3-yl)propan-1-ol might confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Eigenschaften

Molekularformel

C10H15NOS

Molekulargewicht

197.30 g/mol

IUPAC-Name

3-(cyclopropylamino)-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C10H15NOS/c12-5-3-10(11-9-1-2-9)8-4-6-13-7-8/h4,6-7,9-12H,1-3,5H2

InChI-Schlüssel

WYOOEHSPICPMOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(CCO)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.